![molecular formula C17H20FNO2 B1302376 (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 355381-83-8](/img/structure/B1302376.png)
(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Overview
Description
(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a 3,4-dimethoxybenzyl group attached to a 2-(4-fluorophenyl)ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-fluorophenethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3,4-dimethoxybenzaldehyde with 4-fluorophenethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically performed in a solvent such as methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Medicinal Chemistry
(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has been studied for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for treating mood disorders and other neurological conditions.
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, indicating potential applications in treating mood disorders and neurological conditions.
- Enzyme Modulation : The compound has been studied for its interactions with various enzymes, which could play a role in metabolic processes or therapeutic effects.
Neuropharmacological Studies
Research indicates that this compound exhibits several biological activities:
- Behavioral Studies : In vivo models have shown that the compound can alter behavioral responses associated with anxiety and depression. These findings suggest that it may act as an antidepressant or anxiolytic agent.
- Receptor Binding Assays : Binding affinity studies have demonstrated that this compound interacts with serotonin receptors, supporting its potential role in modulating mood-related pathways.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Study on Antidepressant Effects : A study conducted on animal models showed significant improvement in depressive behaviors when treated with this compound compared to control groups.
- Comparative Analysis : Research comparing similar compounds indicates that structural variations significantly affect biological activity. For instance, compounds with different methoxy substitutions exhibit distinct pharmacological profiles.
Table 2: Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
This compound | Dimethoxy groups at different positions | Potential antidepressant activity |
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine | Similar structure but different substitution | Significant interaction with neurotransmitter systems |
2-(4-Fluorophenyl)ethylamine | Lacks dimethoxybenzyl moiety | Simpler structure with different pharmacological effects |
Mechanism of Action
The mechanism of action of (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems.
Comparison with Similar Compounds
(3,4-Dimethoxyphenethylamine): Shares the 3,4-dimethoxyphenyl group but lacks the fluorine-substituted phenyl ring.
(4-Fluoroamphetamine): Contains the 4-fluorophenyl group but lacks the 3,4-dimethoxybenzyl group.
Uniqueness: (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is unique due to the combination of the 3,4-dimethoxybenzyl group and the 4-fluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dimethoxybenzyl moiety and a 4-fluorophenyl ethylamine group. Its molecular formula is . The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Preliminary studies have highlighted its potential effects on serotonin and dopamine pathways, suggesting applications in treating neurological disorders and mood-related conditions.
The mechanism of action involves the compound's interaction with specific neurotransmitter receptors. Studies suggest that it may modulate receptor activity, impacting neurotransmitter release and receptor sensitivity. This modulation could contribute to its pharmacological effects, particularly in the context of psychiatric disorders.
Table 1: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
Neurotransmitter Modulation | Influences serotonin and dopamine pathways, potentially aiding in mood regulation | |
Enzyme Interaction | Exhibits interactions with various enzymes, affecting metabolic pathways | |
Antidepressant Potential | Structural similarity to known antidepressants suggests serotonergic activity |
Case Study: Neuropharmacological Effects
A study investigated the effects of this compound on animal models exhibiting depressive-like behaviors. Results indicated that administration led to significant reductions in immobility time in forced swim tests, suggesting antidepressant-like effects. The compound's ability to enhance serotonin levels was noted as a potential mechanism for these effects.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including catalytic reactions involving transition metal catalysts. Its applications extend beyond medicinal chemistry; it serves as a building block for more complex molecules and has potential uses in the development of new therapeutic agents.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNZUVZVQAEQJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366339 | |
Record name | (3,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355381-83-8 | |
Record name | (3,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.